molecular formula C27H26N6O4 B2927600 7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539798-41-9

7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2927600
CAS No.: 539798-41-9
M. Wt: 498.543
InChI Key: BJYJNDRZITWXMG-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core with diverse substituents. Its structure includes:

  • A 2,5-dimethoxyphenyl group at position 7, contributing steric bulk and electron-donating effects.
  • A methyl group at position 5, modulating electronic and steric properties.
  • A pyridin-3-yl carboxamide at position 6, introducing hydrogen-bonding capability and polar interactions.

Synthesis of such compounds typically employs multi-component reactions (e.g., Biginelli-like heterocyclization) involving aldehydes, 1H-1,2,4-triazole-3,5-diamine, and N-substituted acetoacetamides under catalytic conditions .

Properties

IUPAC Name

7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N6O4/c1-16-23(26(34)30-17-8-7-13-28-15-17)24(20-14-18(35-2)11-12-22(20)37-4)33-27(29-16)31-25(32-33)19-9-5-6-10-21(19)36-3/h5-15,24H,1-4H3,(H,30,34)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYJNDRZITWXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide represents a novel class of triazolo-pyrimidine derivatives. This class has garnered interest due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The unique structural features of this compound suggest it may interact with specific biological targets, leading to significant pharmacological effects.

Structural Characteristics

The molecular structure of the compound includes a central triazolo-pyrimidine core linked to two methoxy-substituted phenyl groups and a pyridine moiety. This configuration enhances its potential for biological activity through diverse mechanisms of action.

Research indicates that compounds within the triazolo-pyrimidine class often exhibit inhibitory effects on key enzymes involved in cellular processes. Notably, they may inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway essential for DNA synthesis and repair. By inhibiting DHFR, these compounds can hinder the proliferation of cancer cells and other rapidly dividing cells .

2. Pharmacological Effects

The compound has shown promise in various preclinical studies:

  • Anticancer Activity : Inhibition of DHFR leads to reduced synthesis of tetrahydrofolate, impacting nucleotide production and ultimately inducing apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some derivatives have demonstrated the ability to modulate inflammatory pathways by inhibiting specific kinases associated with inflammatory responses .

3. Target Interactions

The compound's activity is primarily directed towards:

  • Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis.
  • Tyrosine Kinases : Involved in cell signaling pathways that regulate cell growth and differentiation .

Case Study 1: Anticancer Efficacy

A study conducted on a series of triazolo-pyrimidine derivatives, including the target compound, revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of similar compounds demonstrated that they effectively reduced pro-inflammatory cytokine production in vitro. The compound exhibited a dose-dependent response in inhibiting TNF-alpha and IL-6 release from activated macrophages .

Data Table: Biological Activity Summary

Biological Target Effect Reference
Dihydrofolate Reductase (DHFR)Inhibition leading to decreased DNA synthesis
Tyrosine KinasesModulation of cell signaling pathways
Pro-inflammatory CytokinesReduction in cytokine release

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural variations in the [1,2,4]triazolo[1,5-a]pyrimidine scaffold significantly influence physical, spectral, and synthetic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of Selected Analogs

Compound ID & Substituents Yield (%) Melting Point (°C) Molecular Formula Key Features
Target Compound: 7-(2,5-Dimethoxyphenyl)-2-(2-Methoxyphenyl)-5-Methyl-N-(Pyridin-3-yl)-... N/A N/A C25H22N6O3 Three methoxy groups; pyridinyl carboxamide.
5a: 2-Amino-5-Methyl-N-(p-Tolyl)-7-(3,4,5-Trimethoxyphenyl)-... 43–66 319.9–320.8 C26H27N7O4 Trimethoxyphenyl group; high melting point due to symmetry.
5k: 2-Amino-N-(4-Bromophenyl)-5-Methyl-7-(3,4,5-Trimethoxyphenyl)-... 54 280.1–284.3 C25H24BrN7O4 Bromo substituent; moderate yield.
7-(4-Methoxyphenyl)-5-(p-Tolyl)-... N/A N/A C19H18N4O Methyl and methoxy groups; predicted density 1.25 g/cm³.
Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-...-Carboxylate N/A N/A C23H24N4O4 Ethyl ester substituent; lower polarity.
7-(4-Hydroxyphenyl)-2-(2-Methoxyphenyl)-... N/A N/A C25H22N6O3 Hydroxyphenyl group; potential for hydrogen bonding.
2-(2-Chlorophenyl)-N-(2-Methoxyphenyl)-7-(Pyridin-4-yl)-... N/A N/A C25H21ClN6O2 Chloro substituent; pyridinyl group.

Substituent Effects on Physicochemical Properties

  • Methoxy Groups : Compounds with multiple methoxy groups (e.g., 5a, target compound) exhibit higher melting points due to enhanced crystallinity from symmetric substitution .
  • Halogen Substituents : Bromo (5k) and chloro () groups reduce yields (54% vs. 43–66% for methoxy derivatives) but improve lipophilicity .
  • Carboxamide vs. Ester : Replacement of carboxamide with ethyl carboxylate () lowers polarity, impacting solubility and interaction profiles.

Spectral Data Trends

  • NMR Shifts : Methoxy groups in 5a and the target compound cause distinct aromatic proton splitting (δ 6.5–8.5 ppm) . The pyridin-3-yl carboxamide in the target compound introduces deshielded NH signals near δ 10 ppm .
  • HRMS Accuracy : Analogs like 5j (C25H24N7O6S) show precise mass matches (Δ < 0.001 Da), confirming synthetic fidelity .

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